molecular formula C13H11ClFN3O B5429121 N-(3-chloro-4-fluorophenyl)-N'-(3-pyridinylmethyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5429121
M. Wt: 279.70 g/mol
InChI Key: WFYTWNWCAJLJGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of specific anilines with isocyanates or other urea-forming reagents. The process often requires controlled conditions to ensure the formation of the desired urea derivatives. For example, derivatives similar to the target compound have been synthesized through reactions involving chloro- and fluoro-substituted anilines, indicating the versatility of methods available for synthesizing such compounds (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives like this compound is characterized by the presence of fluorine, chlorine, and a pyridinyl group. These substituents influence the molecular geometry and the electronic distribution within the molecule, affecting its reactivity and interactions. Studies on similar compounds have shown the importance of N-aryl and N'-substituents in determining the biological and chemical properties of these ureas (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by the electron-withdrawing effects of the chloro and fluoro substituents. These groups can enhance the electrophilicity of the carbonyl carbon in the urea linkage, making the compound a potential candidate for further chemical modifications. The compound can participate in various chemical reactions, including substitution reactions facilitated by the active pyridyl and phenyl rings (Haranath et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The presence of halogen atoms and a pyridinyl group can affect these properties by influencing the compound's polarity and intermolecular interactions. For instance, similar compounds have shown varied solubility in organic solvents and water, affecting their utility in different reactions and formulations (Burmistrov et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are determined by its functional groups. The urea linkage, along with chloro and fluoro substituents, contribute to the compound's ability to form hydrogen bonds and participate in nucleophilic addition reactions. These properties are essential for understanding the compound's behavior in different chemical environments and its potential applications (Gaudreault et al., 1988).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-11-6-10(3-4-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYTWNWCAJLJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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